N-[(3-methylpyridin-2-yl)methyl]acetamide
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Overview
Description
N-[(3-methylpyridin-2-yl)methyl]acetamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and an acetamide group at the 2-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N-[(3-methylpyridin-2-yl)methyl]acetamide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with a neurotransmitter role in the nervous system .
Mode of Action
This compound interacts with FAAH in a manner mutually exclusive to carprofen . The compound binds in the substrate channel of FAAH . This binding inhibits the activity of FAAH, preventing it from breaking down endocannabinoids .
Biochemical Pathways
By inhibiting FAAH, this compound affects the endocannabinoid system, a complex cell-signaling system in the body . This system plays a role in regulating a wide array of functions and processes, including sleep, mood, appetite, memory, and reproduction and fertility .
Result of Action
The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids . This can have various effects at the molecular and cellular levels, depending on the specific functions of the endocannabinoids in different tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylpyridin-2-yl)methyl]acetamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative .
Another approach involves the use of 3-methylpyridine-2-carboxylic acid as a starting material. This compound is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with methylamine to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylpyridin-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-methylpyridin-2-yl)methyl]acetamide has several applications in scientific research:
Comparison with Similar Compounds
N-[(3-methylpyridin-2-yl)methyl]acetamide can be compared with other pyridine derivatives, such as:
N-(pyridin-2-yl)methylacetamide: Similar structure but lacks the methyl group at the 3-position, which may affect its chemical reactivity and biological activity.
N-(3-methylpyridin-2-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group, which may influence its solubility and pharmacokinetic properties.
The presence of the methyl group at the 3-position in this compound provides unique steric and electronic effects, making it distinct from other similar compounds and potentially enhancing its biological activity .
Properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-3-5-10-9(7)6-11-8(2)12/h3-5H,6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQMGEOSFLBZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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